molecular formula C11H20O2 B1295585 2-Cyclopentylhexanoic acid CAS No. 5623-89-2

2-Cyclopentylhexanoic acid

Cat. No. B1295585
CAS RN: 5623-89-2
M. Wt: 184.27 g/mol
InChI Key: LRAVOQZFSQRPTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is described, which could potentially be applied to the synthesis of 2-cyclopentylhexanoic acid derivatives . Additionally, the stereoselective synthesis of cycloalkane-based amino acids using the Corey-Link methodology indicates the possibility of creating stereogenic centers in compounds similar to 2-cyclopentylhexanoic acid . The transformation of nitrohexofuranoses into cyclopentylamines suggests a strategy that might be adapted for the synthesis of amines derived from 2-cyclopentylhexanoic acid .

Molecular Structure Analysis

Theoretical analysis of the conformational impact of substituents on cyclopropane analogues of phenylalanine provides insights into the molecular structure considerations that could be relevant for 2-cyclopentylhexanoic acid derivatives . The crystal structure of a cyclobutane derivative, which is structurally related to cyclopentane rings, shows non-planar conformations that could be similar in cyclopentylhexanoic acid .

Chemical Reactions Analysis

The papers provided do not directly discuss chemical reactions of 2-cyclopentylhexanoic acid. However, the synthesis of various cycloalkane derivatives and their subsequent reactions could offer insights into the types of chemical reactions that 2-cyclopentylhexanoic acid might undergo. For example, the synthesis of imidazoles using 2-ethylhexanoic acid as a catalyst could be analogous to reactions where 2-cyclopentylhexanoic acid acts as a substrate or catalyst .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-cyclopentylhexanoic acid are not directly reported in the papers, the properties of similar compounds can provide some context. For example, the synthesis of LY354740, a cycloalkane-based compound, and its high enantiomeric excess suggest that 2-cyclopentylhexanoic acid could also exhibit stereospecific properties and potentially exist in enantiomerically pure forms . The use of 2-ethylhexanoic acid as a solvent-catalyst also highlights the potential for 2-cyclopentylhexanoic acid to have solvent-like properties in certain reactions .

properties

IUPAC Name

2-cyclopentylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-8-10(11(12)13)9-6-4-5-7-9/h9-10H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAVOQZFSQRPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289352
Record name 2-cyclopentylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylhexanoic acid

CAS RN

5623-89-2
Record name 5623-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclopentylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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